3-bromo-9-methyl-9H-carbazole

Catalog No.
S671712
CAS No.
91828-08-9
M.F
C13H10BrN
M. Wt
260.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-9-methyl-9H-carbazole

CAS Number

91828-08-9

Product Name

3-bromo-9-methyl-9H-carbazole

IUPAC Name

3-bromo-9-methylcarbazole

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

InChI

InChI=1S/C13H10BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3

InChI Key

HQENVGAILUHBND-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31

Synthesis

-Bromo-9-methyl-9H-carbazole can be synthesized through various methods, with N-bromosuccinimide (NBS) being a common reagent. A research article describes the synthesis of 3-bromo-9-methyl-9H-carbazole using NBS and 9H-carbazole in tetrahydrofuran at room temperature.

Applications in Organic Light-Emitting Diodes (OLEDs)

3-Bromo-9-methyl-9H-carbazole is a valuable building block for the synthesis of materials used in OLEDs. Research suggests that it can be employed as a dopant or host material, contributing to the development of highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. [Source: ]

  • Dopant: A dopant is a material introduced in small quantities into another material to alter its properties, such as improving its ability to emit light in OLEDs.
  • Host material: The host material in an OLED is the main film that houses the dopant molecules and facilitates the transport of electrical charges.
  • Phosphorescent OLEDs: These OLEDs involve the emission of light from the relaxation of the lowest excited triplet state, which can lead to higher efficiency compared to traditional fluorescent OLEDs.
  • Thermally activated delayed fluorescence (TADF) OLEDs: TADF OLEDs employ a mechanism where up-conversion of thermally generated triplet states to singlet states occurs, enabling efficient light emission from triplet excitons.

3-Bromo-9-methyl-9H-carbazole is an organic compound with the molecular formula C13H10BrN. It features a tricyclic structure that includes a carbazole moiety, which is a bicyclic aromatic compound containing nitrogen. The presence of bromine at the 3-position and a methyl group at the 9-position distinguishes this compound from other carbazole derivatives, contributing to its unique chemical properties and potential applications in various fields such as materials science and medicinal chemistry.

Typical of aromatic compounds, including:

  • Electrophilic Substitution: The bromine atom can be replaced by other electrophiles, allowing for further functionalization.
  • Nucleophilic Substitution: The nitrogen atom in the carbazole structure can participate in nucleophilic reactions, which can be useful for synthesizing derivatives with enhanced biological activity.
  • Reduction Reactions: The compound can be reduced to form various derivatives, altering its electronic properties.

Reactions involving 3-bromo-9-methyl-9H-carbazole have been documented, including synthesis methods that utilize bromination techniques to introduce the bromine substituent selectively .

Research indicates that 3-bromo-9-methyl-9H-carbazole exhibits notable biological activities. Compounds in the carbazole family are known for their potential as:

  • Anticancer Agents: Some studies suggest that carbazole derivatives can inhibit cancer cell proliferation and induce apoptosis.
  • Antimicrobial Activity: There is evidence that certain derivatives possess antimicrobial properties, making them candidates for further pharmacological development.

The specific biological effects of 3-bromo-9-methyl-9H-carbazole require more extensive investigation to fully understand its mechanisms of action and therapeutic potential.

Synthesis of 3-bromo-9-methyl-9H-carbazole typically involves:

  • Bromination of 9-Methylcarbazole: This can be achieved using brominating agents such as N-bromosuccinimide in solvents like dimethylformamide.
  • Refluxing Conditions: The reaction mixture is often refluxed for several hours to ensure complete bromination.
  • Purification: Following the reaction, purification steps such as silica gel chromatography are employed to isolate the desired product with good yield .

3-Bromo-9-methyl-9H-carbazole has several potential applications:

  • Organic Electronics: Due to its electronic properties, it may be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Pharmaceuticals: Its biological activity suggests potential use in drug development, particularly in anticancer and antimicrobial therapies.
  • Chemical Probes: The compound may serve as a chemical probe in biochemical research due to its ability to interact with various biological targets.

Interaction studies involving 3-bromo-9-methyl-9H-carbazole focus on its binding affinities and interactions with biological macromolecules. Preliminary studies indicate potential interactions with DNA and proteins, which could elucidate its mechanisms of action in biological systems. Further research is necessary to characterize these interactions quantitatively.

Several compounds share structural similarities with 3-bromo-9-methyl-9H-carbazole. Here are a few notable examples:

Compound NameStructure TypeUnique Features
3-Bromo-9-vinyl-9H-carbazoleVinyl-substitutedExhibits different electronic properties due to vinyl group.
3-Bromo-9-ethyl-9H-carbazoleEthyl-substitutedShows distinct biological activity profiles compared to methyl derivative.
CarbazoleParent compoundLacks halogen substitution but serves as a baseline for comparison.

These compounds highlight the uniqueness of 3-bromo-9-methyl-9H-carbazole through variations in substituents, which significantly affect their chemical reactivity and biological activity profiles.

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

3-bromo-9-methyl-9H-carbazole

Dates

Last modified: 08-15-2023

Explore Compound Types